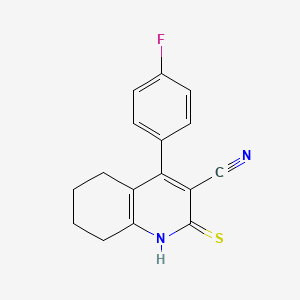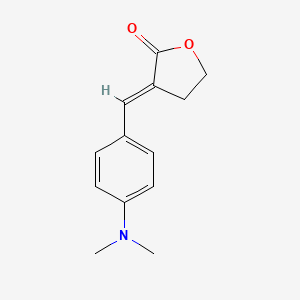
4-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluoro-phenyl group, a thioxo group, and a carbonitrile group attached to a hexahydro-quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoro-benzaldehyde with cyclohexanone in the presence of ammonium acetate to form the intermediate 4-(4-fluoro-phenyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with carbon disulfide and potassium hydroxide to introduce the thioxo group, followed by the addition of cyanogen bromide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluoro-phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluoro-phenyl group is particularly significant in enhancing biological activity.
Medicine
In medicinal chemistry, this compound serves as a lead compound for the development of new pharmaceuticals. Its derivatives are investigated for their potential therapeutic effects and pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
作用機序
The mechanism of action of 4-(4-Fluoro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluoro-phenyl group enhances its binding affinity to certain enzymes or receptors, while the thioxo group can participate in redox reactions. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and derivative being studied.
類似化合物との比較
Similar Compounds
- 4-(4-Fluoro-phenyl)-2-thioxo-1,2,3,4-tetrahydro-quinoline-3-carbonitrile
- 4-(4-Fluoro-phenyl)-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile
- 4-(4-Chloro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile
Uniqueness
The uniqueness of 4-(4-Fluoro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-phenyl group enhances its stability and reactivity, while the thioxo and carbonitrile groups provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C16H13FN2S |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H13FN2S/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)19-16(20)13(15)9-18/h5-8H,1-4H2,(H,19,20) |
InChIキー |
XCTRLURDNXNECR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-(2-methylpropyl)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11999030.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)

![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)

![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)




